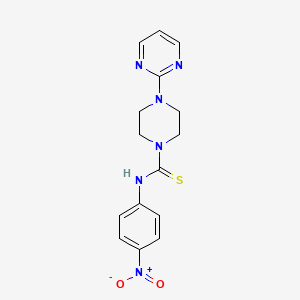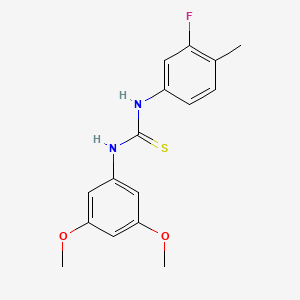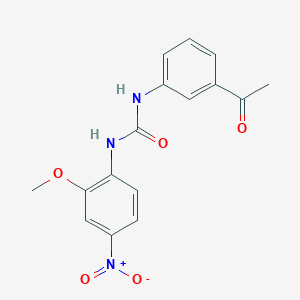![molecular formula C18H16ClFN2O3 B4116449 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4116449.png)
1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has attracted much attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFZ or carfilzomib. CFZ is a proteasome inhibitor that is used in the treatment of multiple myeloma, a type of cancer that affects plasma cells in the bone marrow. In
Mécanisme D'action
CFZ exerts its anti-cancer effects by inhibiting the proteasome, which is responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which ultimately leads to the induction of apoptosis in cancer cells. CFZ has been shown to be more potent than other proteasome inhibitors, such as bortezomib, due to its irreversible binding to the proteasome.
Biochemical and Physiological Effects
CFZ has been shown to have several biochemical and physiological effects. CFZ has been shown to induce apoptosis in cancer cells by inhibiting the proteasome. CFZ has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to cancer cells. CFZ has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CFZ has also been shown to have cardiotoxic effects, which limit its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
CFZ has several advantages and limitations for lab experiments. CFZ is a potent proteasome inhibitor that is effective in inducing apoptosis in cancer cells. CFZ has been shown to be more potent than other proteasome inhibitors, such as bortezomib. CFZ has several limitations, such as its cardiotoxic effects, which limit its clinical use. CFZ is also expensive and difficult to synthesize, which limits its availability for lab experiments.
Orientations Futures
There are several future directions for the study of CFZ. CFZ has potential applications in the treatment of other types of cancer, such as lymphoma and solid tumors. CFZ has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Future studies should focus on the development of CFZ analogs that have improved pharmacokinetic and pharmacodynamic properties. Future studies should also focus on the identification of biomarkers that can predict the response to CFZ in cancer patients.
Applications De Recherche Scientifique
CFZ has been extensively studied in the scientific community due to its potential applications in various fields. CFZ is primarily used in the treatment of multiple myeloma, a type of cancer that affects plasma cells in the bone marrow. CFZ has been shown to be effective in inducing apoptosis in multiple myeloma cells by inhibiting the proteasome. CFZ has also been studied for its potential applications in the treatment of other types of cancer, such as lymphoma and solid tumors.
Propriétés
IUPAC Name |
1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c19-15-2-1-3-16(20)14(15)10-25-13-6-4-12(5-7-13)22-9-11(18(21)24)8-17(22)23/h1-7,11H,8-10H2,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFRUEXGTOWUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4116386.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B4116392.png)
![dimethyl 2-[(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate](/img/structure/B4116397.png)

![N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4116441.png)
![2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4116448.png)
![2-[2-(4-morpholinyl)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116453.png)
![N-1-adamantyl-2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4116457.png)
![2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4116471.png)
